molecular formula C12H6BrClN6S B11056460 6-(4-bromo-1H-pyrazol-3-yl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-bromo-1H-pyrazol-3-yl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11056460
M. Wt: 381.64 g/mol
InChI Key: ODYCRTCMGIRABJ-UHFFFAOYSA-N
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Description

6-(4-bromo-1H-pyrazol-3-yl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that contains multiple functional groups, including a pyrazole, a triazole, and a thiadiazole ring. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromo-1H-pyrazol-3-yl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Formation of the triazole ring: This can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine.

    Formation of the thiadiazole ring: This can be formed by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions may target the nitrogens in the triazole ring.

    Substitution: The bromine atom in the pyrazole ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups at the bromine site.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with multiple heterocyclic rings are often studied as catalysts in organic reactions.

    Materials Science: These compounds can be used in the development of new materials with unique electronic or optical properties.

Biology and Medicine

    Antimicrobial Agents: Compounds with triazole and thiadiazole rings are often investigated for their antimicrobial properties.

    Anti-inflammatory Agents: These compounds may also exhibit anti-inflammatory activities.

Industry

    Agriculture: Potential use as pesticides or herbicides.

    Pharmaceuticals: Development of new drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 6-(4-bromo-1H-pyrazol-3-yl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in microbial growth, inflammation, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: Known for their antifungal and antimicrobial activities.

    Thiadiazole derivatives: Studied for their anti-inflammatory and anticancer properties.

    Pyrazole derivatives: Often investigated for their analgesic and anti-inflammatory effects.

Uniqueness

The uniqueness of 6-(4-bromo-1H-pyrazol-3-yl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its combination of multiple heterocyclic rings, which may confer unique biological activities and chemical properties not found in simpler compounds.

Properties

Molecular Formula

C12H6BrClN6S

Molecular Weight

381.64 g/mol

IUPAC Name

6-(4-bromo-1H-pyrazol-5-yl)-3-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H6BrClN6S/c13-7-5-15-16-9(7)11-19-20-10(17-18-12(20)21-11)6-3-1-2-4-8(6)14/h1-5H,(H,15,16)

InChI Key

ODYCRTCMGIRABJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2N=C(S3)C4=C(C=NN4)Br)Cl

Origin of Product

United States

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